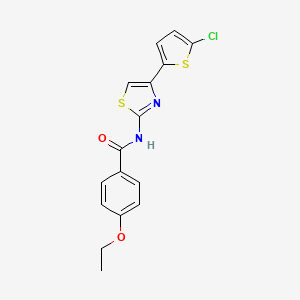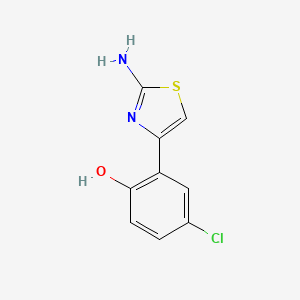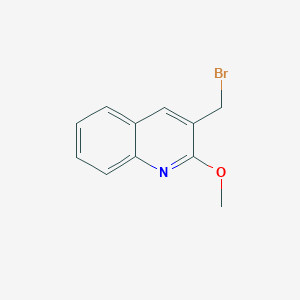
3-(Bromomethyl)-2-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the bromomethyl and methoxy groups. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure would be based on the quinoline structure, with the bromomethyl and methoxy groups attached at the 3rd and 2nd positions respectively. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could be replaced by other groups in a nucleophilic substitution reaction. The methoxy group could potentially be removed via demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Organic Building Block
The compound can act as an organic building block for the preparation of beta-substituted acrylates . This is a common application for many bromomethyl compounds, and it allows for the creation of a wide variety of complex organic structures.
Preparation of Specific Compounds
It is used in the preparation of specific compounds such as t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . These compounds have various applications in different fields of chemistry.
Synthesis of Beta-Lactams
The compound plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics that include penicillins and cephalosporins, which are widely used in medicine.
4. Allylation of Aldehydes and Schiff Bases The synthetic potential of this compound has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .
Allylation of Ketones
The compound can be used for the allylation of structurally diverse ketones . The resulting homoallylic alcohols are very important compounds for both organic synthesis and the pharmaceutical industry.
Synthesis of New Heterocyclic Compounds
The compound can be used in the synthesis of new heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)-2-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQXAVSVBZLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-methoxyquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)
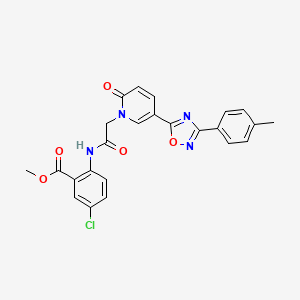
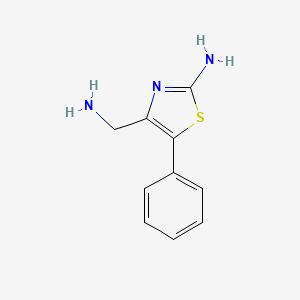
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
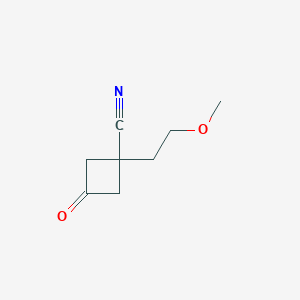
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)

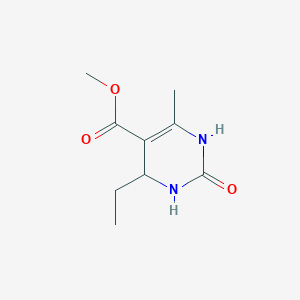
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)

![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)
